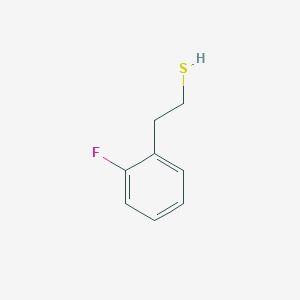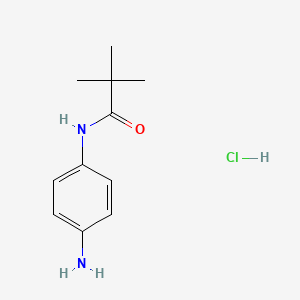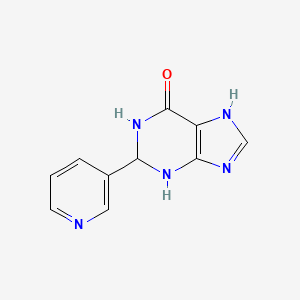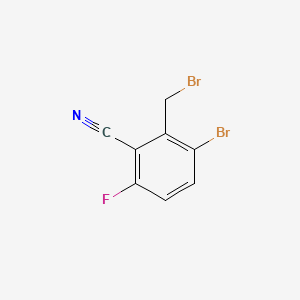
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of benzonitrile, featuring bromine, fluorine, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile typically involves the bromination of 2-(bromomethyl)-6-fluorobenzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and other functional group transformations under optimized conditions to achieve high yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylpropene
- 2,2-Bis(bromomethyl)-1,3-propanediol
Uniqueness
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C8H4Br2FN |
|---|---|
分子量 |
292.93 g/mol |
IUPAC名 |
3-bromo-2-(bromomethyl)-6-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-5-6(4-12)8(11)2-1-7(5)10/h1-2H,3H2 |
InChIキー |
SUQJTSQGAWYFOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C#N)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


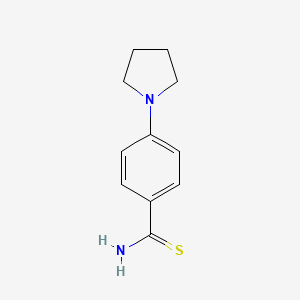


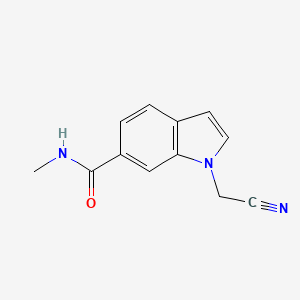

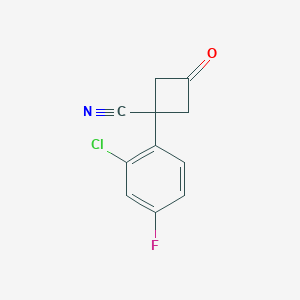
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)

